1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carbaldehyde O-(4-chlorobenzyl)oxime
Description
The pyridinyl moiety at the 1-position of the pyrrole is substituted with a 3-chloro-5-(trifluoromethyl) group.
Properties
IUPAC Name |
(E)-N-[(4-chlorophenyl)methoxy]-1-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrol-2-yl]methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2F3N3O/c19-14-5-3-12(4-6-14)11-27-25-10-15-2-1-7-26(15)17-16(20)8-13(9-24-17)18(21,22)23/h1-10H,11H2/b25-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKYUFQRENYYGLT-KIBLKLHPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=NOCC2=CC=C(C=C2)Cl)C3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=C1)/C=N/OCC2=CC=C(C=C2)Cl)C3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation and Functional Group Introduction
Patent CN106349159A details a two-step process for preparing 3-chloro-2-cyano-5-trifluoromethylpyridine, which can be adapted for the target intermediate:
Step 1: Salt Formation
| Parameter | Condition |
|---|---|
| Starting material | 2,3-Dichloro-5-trifluoromethylpyridine |
| Solvent (A) | Acetone (20 mL/g substrate) |
| Activator | 4-Dimethylaminopyridine (DMAP) |
| Molar ratio (substrate:DMAP) | 1:2 |
| Reaction time | 5 h reflux |
| Yield | 92% (isolated as crystalline salt) |
Step 2: Cyanide Displacement
| Parameter | Condition |
|---|---|
| Cyanide source | Hydrocyanic acid |
| Solvent system | Dichloromethane/water (2:1 v/v) |
| Temperature | 10°C |
| pH control | HCl adjustment to pH 4 |
| Final yield | 85.7% after distillation |
This method avoids toxic nitrile solvents through phase-separation techniques, achieving 98.5% purity by GC-MS. The chlorine at position 3 remains intact, providing the necessary handle for subsequent pyrrole coupling.
Pyrrole-2-Carbaldehyde Synthesis
U.S. Patent US6710208B2 discloses solid-phase aldehyde synthesis applicable to the pyrrole moiety:
Key Reaction Sequence
- Wang resin functionalization with Fmoc-protected pyrrole
- Oxidative cleavage using NaIO₄/H₂O₂ system
- Aldehyde liberation via TFA treatment
Critical parameters:
- Oxidation efficiency : 89-93% conversion at 0°C
- Solvent system : Dichloroethane/methanol (3:1 v/v)
- Purification : Silica gel chromatography (hexane/EtOAc 4:1)
This method produces pyrrole-2-carbaldehyde with <2% diketone byproducts, crucial for maintaining oxime formation efficiency.
Coupling Strategies for Pyridinyl-Pyrrole Linkage
Nucleophilic Aromatic Substitution
Reaction of 3-chloro-5-(trifluoromethyl)pyridine with pyrrole-2-carbaldehyde sodium salt:
| Condition | Optimization Result |
|---|---|
| Solvent | DMF (anhydrous) |
| Base | KOtBu (1.5 equiv) |
| Temperature | 80°C, 12 h |
| Yield | 68% (HPLC purity 95.2%) |
Buchwald-Hartwig Amination
Alternative Pd-mediated coupling for improved regioselectivity:
| Catalyst system | XPhos-Pd-G3 (2 mol%) |
|---|---|
| Ligand | XPhos (4 mol%) |
| Solvent | Toluene |
| Temperature | 110°C, 8 h |
| Yield | 82% (HPLC purity 98.1%) |
The palladium approach reduces halogen scrambling observed in SNAr reactions but increases catalyst costs.
Oxime Formation and O-(4-Chlorobenzyl) Protection
Hydroxylamine Condensation
Reaction of pyrrole-2-carbaldehyde with O-(4-chlorobenzyl)hydroxylamine:
| Parameter | Condition |
|---|---|
| Solvent | Ethanol/water (9:1 v/v) |
| pH | 5.5 (NaOAc buffer) |
| Temperature | 25°C, 4 h |
| Yield | 91% (cis:trans = 1:2.3) |
Stereochemical Control
Isomer separation via chiral HPLC (Chiralpak IC column):
- Mobile phase : n-Hexane/EtOH 85:15
- Resolution : 1.52 (Rs)
- Isolated cis-oxime : >99% ee
Process Scale-Up Considerations
Environmental Impact Mitigation
- Solvent recovery : 92% dichloromethane recycled via distillation
- Waste reduction : 87% decrease in aqueous waste compared to acetonitrile-based systems
Analytical Characterization
Key Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 8.72 (d, J=2.4 Hz, 1H, Py-H), 7.45-7.32 (m, 4H, Ar-H), 6.98 (t, J=2.1 Hz, 1H, Pyrrole-H)
- ¹⁹F NMR : -62.5 ppm (CF₃), -114.2 ppm (Ar-F)
- HRMS : m/z 414.2081 [M+H]⁺ (calc. 414.2079)
Chemical Reactions Analysis
Types of Reactions
1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carbaldehyde O-(4-chlorobenzyl)oxime can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The chlorine and trifluoromethyl groups on the pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield oxides, while reduction can produce amines. Substitution reactions can result in the replacement of the chlorine or trifluoromethyl groups with other functional groups .
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been studied for its potential therapeutic effects, particularly in the following areas:
- Antimicrobial Activity : Research indicates that derivatives of pyrrole compounds exhibit antimicrobial properties. A study demonstrated that similar compounds showed significant activity against various bacterial strains, suggesting that 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carbaldehyde O-(4-chlorobenzyl)oxime may also possess similar effects .
- Anti-inflammatory Effects : The compound's structure allows it to interact with biological pathways involved in inflammation. Preliminary studies have shown promising results in reducing inflammatory markers in cellular models .
Table 1: Summary of Medicinal Applications
| Application | Description | References |
|---|---|---|
| Antimicrobial | Active against various bacterial strains | |
| Anti-inflammatory | Reduces inflammatory markers in cellular models |
Agricultural Science Applications
In agricultural research, the compound's potential as a pesticide or herbicide is noteworthy. The chlorinated and trifluoromethyl groups enhance its biological activity, making it a candidate for developing eco-friendly pest control agents.
- Pesticidal Activity : Studies have shown that compounds with similar structural motifs can exhibit significant insecticidal properties. The unique combination of functional groups may enhance the efficacy of pest control formulations .
Table 2: Summary of Agricultural Applications
Materials Science Applications
The compound's chemical reactivity makes it suitable for various applications in materials science, particularly in the development of new polymers and coatings.
- Polymer Synthesis : The oxime functional group allows for cross-linking reactions, which can be utilized in creating durable materials with enhanced properties. Research into similar compounds indicates potential for creating advanced polymeric materials with specific thermal and mechanical characteristics .
Table 3: Summary of Materials Science Applications
Case Studies
- Antimicrobial Study : A study conducted on pyrrole derivatives demonstrated their effectiveness against resistant bacterial strains, indicating that similar compounds could lead to the development of new antibiotics .
- Pesticide Development : Research on chlorinated pyridine derivatives highlighted their potential as effective insecticides, supporting further exploration into the pesticidal activity of this compound .
- Polymeric Materials : Investigations into oxime-functionalized polymers showed enhanced mechanical properties and thermal stability, suggesting that this compound could contribute to advanced material formulations .
Mechanism of Action
The mechanism of action of 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carbaldehyde O-(4-chlorobenzyl)oxime involves its interaction with specific molecular targets and pathways. The compound’s effects are likely mediated through its ability to form stable complexes with target molecules, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural differences and similarities between the target compound and related molecules:
Electronic and Steric Effects
- The oxime’s N–O group can act as a hydrogen bond donor/acceptor, which may enhance binding to biological targets .
- Pyrazole Analogue () : The sulfanyl (S–) group is less polar than an oxime, favoring hydrophobic interactions. The 2-chloro substituent on the benzyl group may alter steric hindrance compared to the 4-chloro position in the target compound .
- The ether linkage between phenyl and pyridinyl groups may increase conformational flexibility .
Physicochemical Implications
- Lipophilicity : All three compounds contain chloro and trifluoromethyl groups, which enhance lipophilicity and membrane permeability. However, the pyrazole analogue’s sulfanyl group may further increase hydrophobicity .
- Metabolic Stability: Trifluoromethyl groups are known to resist oxidative metabolism, a feature shared across these compounds. The oxime in the target compound, however, may be susceptible to hydrolysis under acidic conditions .
Biological Activity
1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carbaldehyde O-(4-chlorobenzyl)oxime is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a pyridine ring, a pyrrole moiety, and an oxime functional group. Its molecular formula is C₁₃H₉ClF₃N₂O, with a molecular weight of approximately 303.67 g/mol. The presence of the trifluoromethyl group and chloro substituents contributes to its unique properties.
Biological Activity Overview
Recent studies have highlighted the biological activities of similar pyrrole derivatives, particularly in the context of antimicrobial and anticancer properties. The following sections detail the specific activities associated with this compound.
Antimicrobial Activity
Pyrrole derivatives have been shown to exhibit potent antimicrobial activity. In particular, compounds with structural similarities to this compound have demonstrated effectiveness against various bacterial strains, including drug-resistant tuberculosis (TB).
Case Study: Anti-TB Activity
A related study investigated the structure-activity relationship (SAR) of pyrrole-2-carboxamides against Mycobacterium tuberculosis. Compounds with electron-withdrawing groups on the pyrrole ring exhibited enhanced activity, achieving minimum inhibitory concentrations (MICs) as low as 0.016 μg/mL while maintaining low cytotoxicity (IC50 > 64 μg/mL) .
| Compound | MIC (μg/mL) | IC50 (μg/mL) | Activity Type |
|---|---|---|---|
| Compound 32 | <0.016 | >64 | Anti-TB |
| Compound 14 | >0.5 | >64 | Anti-TB |
| Compound 19 | >0.5 | >64 | Anti-TB |
Anticancer Activity
Pyrrole derivatives have also been explored for their anticancer properties. Research indicates that modifications on the pyrrole ring can significantly influence cytotoxicity against cancer cell lines.
Case Study: Anticancer Efficacy
In a study examining various pyrrole derivatives, compounds similar to this compound displayed selective cytotoxicity towards cancer cells while sparing normal cells. The mechanism involved induction of apoptosis through mitochondrial pathways and inhibition of cell proliferation .
The biological activity of this compound is believed to stem from several mechanisms:
- Inhibition of Enzymatic Pathways: Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- Interaction with DNA: Some pyrrole derivatives can intercalate into DNA, disrupting replication and transcription processes.
- Induction of Reactive Oxygen Species (ROS): Increased ROS levels can lead to oxidative stress in microbial and cancer cells, promoting cell death.
Q & A
Q. What synthetic strategies are recommended for preparing 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carbaldehyde O-(4-chlorobenzyl)oxime?
Methodological Answer:
- The compound’s synthesis typically involves multi-step pathways, including:
Formation of the pyrrole-carbaldehyde core : Utilize Vilsmeier–Haack formylation on substituted pyrroles under controlled temperature (0–5°C) to introduce the aldehyde group .
Oxime formation : React the aldehyde with hydroxylamine derivatives in ethanol/water under reflux, followed by O-(4-chlorobenzyl) protection using 4-chlorobenzyl bromide in the presence of a base (e.g., K₂CO₃) .
- Critical parameters: Ensure anhydrous conditions during alkylation steps to avoid hydrolysis of the trifluoromethyl group .
Q. How can researchers verify the structural integrity of this compound post-synthesis?
Methodological Answer:
- Spectroscopic characterization :
- ¹H/¹³C NMR : Confirm the presence of the oxime proton (δ 8.2–8.5 ppm) and trifluoromethyl group (δ ~120 ppm in ¹³C) .
- IR : Identify the C=N stretch of the oxime (1590–1630 cm⁻¹) and aldehyde C=O (if unreacted, ~1700 cm⁻¹) .
Advanced Research Questions
Q. What experimental approaches resolve contradictions in biological activity data for this compound?
Methodological Answer:
- Dose-response profiling : Perform assays across a broad concentration range (nM to μM) to distinguish between specific target inhibition and nonspecific cytotoxicity .
- Off-target screening : Use kinase or receptor panels to identify cross-reactivity with structurally similar enzymes (e.g., COX-2 or cytochrome P450 isoforms) .
- Metabolic stability studies : Assess hepatic microsomal degradation to rule out false negatives due to rapid metabolism .
Q. How can computational modeling optimize the compound’s binding affinity for target enzymes?
Methodological Answer:
- Docking simulations : Use Schrödinger Suite or AutoDock Vina to model interactions between the trifluoromethyl-pyridinyl moiety and hydrophobic enzyme pockets (e.g., ATP-binding sites) .
- Free-energy perturbation (FEP) : Calculate ΔΔG values for substituent modifications (e.g., replacing 4-chlorobenzyl with fluorinated analogs) to predict affinity enhancements .
- MD simulations : Analyze conformational stability of the oxime group in aqueous vs. lipid bilayer environments to guide prodrug design .
Q. What strategies mitigate challenges in crystallizing this compound for structural studies?
Methodological Answer:
- Solvent screening : Use high-throughput vapor diffusion with PEG-based precipitants (e.g., PEG 3350 in pH 6.5 buffer) to induce slow nucleation .
- Co-crystallization : Introduce heavy atoms (e.g., PtCl₄) or fragment-binding partners to stabilize lattice formation .
- Cryoprotection : Optimize glycerol or ethylene glycol concentrations (20–30% v/v) to prevent ice formation during data collection at 100 K .
Data Contradiction Analysis
Q. How should researchers interpret conflicting enzymatic inhibition data across studies?
Methodological Answer:
- Assay standardization :
- Compare IC₅₀ values under identical conditions (pH, temperature, cofactors). Discrepancies may arise from variations in ATP concentration (e.g., 10 μM vs. 1 mM) .
Structure-Activity Relationship (SAR) Exploration
Q. Which substituents on the pyrrole ring enhance bioactivity without compromising solubility?
Methodological Answer:
- Electron-withdrawing groups : Introduce nitro (-NO₂) or cyano (-CN) substituents at the pyrrole 4-position to improve target binding (ΔpIC₅₀ = +1.2 observed in analogs) .
- Polar modifications : Replace 4-chlorobenzyl with morpholinylethyl groups to increase aqueous solubility (logP reduction from 3.8 to 2.1) while retaining potency .
- Steric tuning : Substitute trifluoromethyl with difluoromethoxy to reduce metabolic lability while maintaining hydrophobic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
